PIK5-12d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

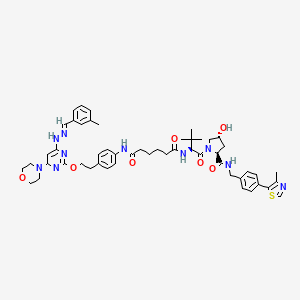

Molecular Formula |

C52H64N10O7S |

|---|---|

Molecular Weight |

973.2 g/mol |

IUPAC Name |

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide |

InChI |

InChI=1S/C52H64N10O7S/c1-34-9-8-10-38(27-34)31-55-60-43-29-44(61-22-25-68-26-23-61)58-51(57-43)69-24-21-36-15-19-40(20-16-36)56-45(64)11-6-7-12-46(65)59-48(52(3,4)5)50(67)62-32-41(63)28-42(62)49(66)53-30-37-13-17-39(18-14-37)47-35(2)54-33-70-47/h8-10,13-20,27,29,31,33,41-42,48,63H,6-7,11-12,21-26,28,30,32H2,1-5H3,(H,53,66)(H,56,64)(H,59,65)(H,57,58,60)/b55-31+/t41-,42+,48-/m1/s1 |

InChI Key |

BQGREFVYIDLIFJ-CATAWDBESA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7 |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=C(C=C3)NC(=O)CCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)N7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PIK5-12d: A Technical Guide to a First-in-Class PIKfyve Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PIK5-12d, a novel, first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the lipid kinase PIKfyve. This document outlines the molecular interactions, cellular consequences, and key experimental data that define the activity of this compound, offering a comprehensive resource for researchers in oncology and cell biology.

Executive Summary

This compound is a heterobifunctional molecule that potently and selectively degrades PIKfyve, a critical enzyme in the regulation of endomembrane homeostasis and autophagy.[1] By co-opting the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy against cancers, particularly prostate cancer, that are dependent on PIKfyve signaling.[1][2] Its mechanism of action is characterized by the formation of a ternary complex between PIKfyve and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[1][2] This targeted degradation results in profound cellular effects, including the blockage of autophagic flux, massive cytoplasmic vacuolization, and potent inhibition of cancer cell proliferation.[1][3]

This compound: A PROTAC-Mediated Approach

This compound is engineered as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4] It consists of three key components:

-

A PIKfyve Ligand: Based on the structure of the known PIKfyve inhibitor, Apilimod.[5][6]

-

A VHL E3 Ligase Ligand: This moiety recruits the VHL E3 ligase complex.[3][6]

-

A Chemical Linker: An optimized linker that connects the two ligands, ensuring the correct orientation for the formation of a stable and productive ternary complex.[3]

Core Mechanism of Action: VHL- and Proteasome-Dependent Degradation

The primary mechanism of action of this compound is the induced degradation of the PIKfyve protein.[1][2] This process is both selective and dependent on the cellular ubiquitin-proteasome system.[1][2]

-

Ternary Complex Formation: this compound simultaneously binds to the PIKfyve protein and the VHL E3 ubiquitin ligase, forming a PIKfyve-PIK5-12d-VHL ternary complex.[1]

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PIKfyve protein.

-

Proteasomal Degradation: The poly-ubiquitinated PIKfyve is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1]

-

Catalytic Cycle: After PIKfyve is degraded, this compound is released and can bind to another PIKfyve protein, enabling a new cycle of degradation. This catalytic mode of action allows for sustained depletion of the target protein at sub-stoichiometric concentrations.

This mechanism has been experimentally verified through competition assays, where excess VHL ligand (VL285) or the parent PIKfyve inhibitor competitively blocked the degradation of PIKfyve by this compound.[7] Furthermore, pre-treatment with the proteasome inhibitor bortezomib completely rescued PIKfyve from degradation, confirming the involvement of the proteasome.[1][7]

Downstream Cellular Consequences

The degradation of PIKfyve disrupts the delicate balance of phosphoinositide signaling, leading to significant and observable cellular phenotypes, particularly in cancer cells.

-

Disruption of Endolysosomal Homeostasis: PIKfyve is the primary kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This lipid is essential for regulating the fission and trafficking of endosomes and lysosomes. The depletion of PIKfyve leads to an accumulation of enlarged endosomes and lysosomes.

-

Massive Cytoplasmic Vacuolization: A hallmark of PIKfyve inhibition or degradation is the formation of large, clear cytoplasmic vacuoles.[1][3] This is a direct consequence of the disruption in endolysosomal trafficking and fusion events.

-

Blocked Autophagic Flux: Autophagy is a cellular recycling process that relies on the fusion of autophagosomes with lysosomes. By impairing lysosomal function, this compound blocks autophagic flux.[1][3] This is evidenced by the accumulation of autophagy markers such as LC3A/B-II and p62.[3][8]

-

Inhibition of Cancer Cell Proliferation: The disruption of these critical cellular processes ultimately leads to potent anti-proliferative effects in cancer cells.[1][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - figshare - Figshare [figshare.com]

- 5. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

PIK5-12d: A First-in-Class PIKfyve Degrader for Cancer Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in various cancers due to its critical role in regulating endomembrane homeostasis, endosomal trafficking, and autophagy. While inhibitors of PIKfyve have shown promise, their clinical advancement has been limited.[1] A novel and potent therapeutic strategy, targeted protein degradation, offers an alternative approach to neutralize oncogenic proteins. This has led to the development of PIK5-12d, a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically degrade PIKfyve.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation in cancer research.

Mechanism of Action

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate PIKfyve.[3] It is composed of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation facilitates the ubiquitination of PIKfyve, marking it for degradation by the 26S proteasome.[1] Mechanistic studies have confirmed that the degradation of PIKfyve by this compound is dependent on both VHL and the proteasome.[1][3]

The degradation of PIKfyve by this compound has significant downstream effects on cancer cells. A hallmark of PIKfyve inhibition or degradation is the induction of massive cytoplasmic vacuolization.[1][6] Furthermore, this compound has been shown to block autophagic flux in multiple prostate cancer cell lines.[1][6] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By disrupting this pathway, this compound can hinder cancer cell proliferation and survival.[1]

Quantitative Data

The efficacy of this compound has been quantified in various prostate cancer cell lines, demonstrating its potent and efficient degradation of PIKfyve and its subsequent anti-proliferative effects.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50) | VCaP | 1.48 nM | [1][2] |

| Dmax (Maximum Degradation) | VCaP | 97.7% - 97.9% | [1][2] |

| t1/2 (Half-life of Degradation) | VCaP (at 100 nM) | 1.5 h | |

| IC50 (Inhibitory Concentration 50) | VCaP | 522.3 nM | [4] |

Experimental Protocols

Cell Culture and Drug Treatment

VCaP prostate cancer cells are a suitable model for studying the effects of this compound.[1]

-

Cell Line: VCaP (Vertebral-Cancer of the Prostate)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: VCaP cells are slow-growing and should be subcultured when they reach 80-90% confluency. Use gentle dissociation methods to maintain cell viability.

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

For degradation studies, treat VCaP cells with varying concentrations of this compound (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 24 hours) to determine DC50 and Dmax values.[4]

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points to determine the degradation half-life.

-

For proliferation assays, treat cells with a range of this compound concentrations for a longer duration (e.g., 72 hours) to determine the IC50 value.

-

Western Blotting for PIKfyve Degradation

Western blotting is the primary method to quantify the degradation of PIKfyve protein.

-

Cell Lysis:

-

After drug treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PIKfyve.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: Quantify the band intensities for PIKfyve and a loading control (e.g., GAPDH or β-actin). Normalize the PIKfyve signal to the loading control to determine the relative amount of PIKfyve protein in each sample.

Assessment of Autophagy Flux

This compound is known to block autophagic flux. This can be assessed by monitoring the levels of autophagy-related proteins like LC3A/B and p62.

-

Methodology:

-

Treat cancer cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Prepare cell lysates and perform western blotting as described above.

-

Probe the membranes with antibodies against LC3A/B and p62.

-

-

Interpretation:

-

An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an active autophagic flux.

-

If this compound blocks autophagic flux, there will be an accumulation of LC3-II and p62 even in the absence of a lysosomal inhibitor, and no further significant increase upon co-treatment with a lysosomal inhibitor.

-

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, a patient-derived xenograft (PDX) model can be utilized.

-

Animal Model: Immunocompromised mice (e.g., SCID mice).

-

Tumor Implantation:

-

Obtain human prostate cancer tissue from a patient (e.g., LTL-331R).

-

Implant small tumor fragments subcutaneously into the flanks of the mice.

-

-

Drug Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound via intraperitoneal (IP) injection at specified doses (e.g., 4 and 10 mg/kg) for a defined period (e.g., 3 days). The vehicle control group should receive the same solvent used to dissolve this compound.

-

-

Efficacy Assessment:

-

Monitor tumor volume regularly using calipers.

-

At the end of the study, harvest the tumors and perform western blot analysis to confirm PIKfyve degradation in the tumor tissue.

-

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: PIKfyve Signaling Pathway in Cancer.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for PIKfyve Degradation.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers dependent on PIKfyve signaling. As a potent and selective degrader, it offers a powerful tool for cancer research and holds promise for future therapeutic development.[1][6] The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own investigations. The superior efficacy of this compound in suppressing prostate cancer cell growth compared to its parent inhibitor highlights the advantages of the PROTAC approach.[1][2] Further in vivo studies will be crucial to fully elucidate its therapeutic potential.[1][3]

References

- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 4. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VCaP | Culture Collections [culturecollections.org.uk]

- 6. Culture methods for VCaP prostate cancer cells [protocols.io]

The PROTAC PIK5-12d: A Technical Guide to its Effects on Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of PIK5-12d, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the lipid kinase PIKfyve, on various prostate cancer cell lines. This document provides a comprehensive overview of its efficacy, mechanism of action, and the cellular pathways it modulates, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and selective degrader of PIKfyve, a lipid kinase implicated in endomembrane homeostasis and autophagy.[1] In prostate cancer cells, this compound has demonstrated significant anti-proliferative effects by inducing PIKfyve degradation in a VHL- and proteasome-dependent manner.[2][3] This degradation leads to a cascade of cellular events, including the blockade of autophagic flux and the induction of massive cytoplasmic vacuolization, ultimately inhibiting cancer cell growth.[2][4] This guide consolidates the current understanding of this compound's activity in key prostate cancer cell lines, offering valuable insights for its potential therapeutic application.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across several prostate cancer cell lines, with key metrics summarized below.

| Cell Line | Parameter | Value | Reference |

| VCaP | DC50 (PIKfyve Degradation) | 1.48 nM | [3][5] |

| VCaP | Dmax (PIKfyve Degradation) | 97.7% | [1][3] |

| VCaP | IC50 (Cell Proliferation, 24h) | 522.3 nM | [5] |

| PC3 | PIKfyve Protein Reduction | Effective at 10-3000 nM | [3][5] |

| LNCaP | PIKfyve Protein Reduction | Effective at 10-3000 nM | [3][5] |

| 22RV1 | PIKfyve Protein Reduction | Effective at 10-3000 nM | [3][5] |

| DU145 | Cytoplasmic Vacuolization | Dose-dependent induction | [3][5] |

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it selectively targets PIKfyve for degradation via the von Hippel-Lindau (VHL) E3 ligase.[2]

The degradation of PIKfyve has profound effects on cellular signaling, primarily by disrupting the autophagy process. PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a critical lipid for endosome and lysosome function.[6] By degrading PIKfyve, this compound blocks autophagic flux, leading to the accumulation of autophagy markers such as LC3A/B and p62.[3][5]

The inhibition of PIKfyve's kinase activity disrupts the maturation of endosomes and their fusion with lysosomes, a critical step in the autophagy pathway. This blockage of autophagic flux is a key contributor to the anti-cancer effects of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on prostate cancer cell lines.

Cell Proliferation (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, PC3, LNCaP, 22RV1, DU145)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for PIKfyve and Autophagy Markers

This protocol is used to assess the levels of PIKfyve and autophagy-related proteins (LC3A/B, p62) following treatment with this compound.

Materials:

-

Prostate cancer cell lysates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PIKfyve, anti-LC3B, anti-p62, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PIKfyve at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cytoplasmic Vacuolization Assay

This assay is used to observe and quantify the formation of cytoplasmic vacuoles in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cell lines (e.g., DU145)

-

Glass-bottom dishes or chamber slides

-

This compound

-

Fluorescence microscope

-

Optional: Lysosomal and endosomal fluorescent trackers (e.g., LysoTracker, EEA1 antibody)

Procedure:

-

Seed cells on glass-bottom dishes or chamber slides.

-

Treat the cells with different concentrations of this compound for various time points.

-

Observe the cells under a phase-contrast or fluorescence microscope.

-

Capture images of the cells, paying close attention to the formation of intracellular vacuoles.

-

To characterize the origin of the vacuoles, cells can be co-stained with fluorescent trackers for lysosomes or endosomes.

-

Quantify the degree of vacuolization by measuring the total vacuole area per cell or by counting the number of vacuolated cells using image analysis software.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of PIKfyve. Its mechanism of action, involving the disruption of autophagic flux and the induction of cytoplasmic vacuolization, highlights a novel vulnerability in prostate cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PIKfyve-targeting therapeutics. Further investigation into the specific downstream signaling consequences of PIKfyve degradation in a broader range of prostate cancer subtypes will be crucial for its clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting autophagy in prostate cancer: preclinical and clinical evidence for therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of PIK5-12d: A First-in-Class PIKfyve Degrader and its Profound Impact on Cellular Vacuolization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology due to its critical role in endomembrane homeostasis and autophagy. While kinase inhibitors have shown promise, their clinical advancement has been limited. This has paved the way for alternative therapeutic modalities, leading to the development of PIK5-12d, a first-in-class proteolysis-targeting chimera (PROTAC) that induces the degradation of PIKfyve. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its striking impact on cellular vacuolization, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: PIKfyve as a Therapeutic Target

PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to synthesize phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This lipid messenger is essential for the regulation of endosomal trafficking, lysosomal function, and autophagy, processes that are often dysregulated in cancer. Inhibition of PIKfyve has been shown to induce cytoplasmic vacuolization and suppress cell proliferation, highlighting its potential as a cancer therapeutic target. However, the development of traditional small molecule inhibitors has faced challenges. The advent of targeted protein degradation technology, specifically PROTACs, offers a novel and potent approach to modulate PIKfyve activity.

This compound: A Potent and Selective PIKfyve Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of PIKfyve. It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of PIKfyve, marking it for degradation by the proteasome.

Quantitative Efficacy of this compound

This compound has demonstrated remarkable potency and efficacy in degrading PIKfyve in prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration) | VCaP | 1.48 nM | [1][2][3] |

| Dₘₐₓ (Maximum Degradation) | VCaP | 97.7% - 97.9% | [1][2][4] |

| t₁⸝₂ (Half-life of Degradation) | VCaP (at 100 nM) | 1.5 h | [1][4] |

| Table 1: In Vitro Degradation Efficacy of this compound. |

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Inhibitory Concentration) | VCaP | 522.3 nM | [2][5] |

| Table 2: Anti-proliferative Activity of this compound. |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the VHL- and proteasome-dependent degradation of PIKfyve.[1][3] This targeted degradation leads to a cascade of downstream cellular events, primarily centered around the disruption of endolysosomal homeostasis.

The degradation of PIKfyve depletes the cellular pool of its product, PI(3,5)P2. This phosphoinositide is crucial for the fission of endosomes and lysosomes. Its absence leads to an imbalance favoring membrane fusion over fission, resulting in the formation of large, swollen vacuoles derived from endosomes and lysosomes.[6]

The Hallmark Phenotype: Massive Cytoplasmic Vacuolization

A striking and consistent cellular response to PIKfyve inhibition or degradation is the induction of massive cytoplasmic vacuolization.[1][3] Treatment of prostate cancer cells, such as DU145, with this compound leads to a dose-dependent increase in the formation of large, phase-lucent vacuoles throughout the cytoplasm.[1] This phenotype is a direct consequence of the disruption of endolysosomal trafficking and dynamics. The vacuoles are believed to originate from the swelling and fusion of late endosomes and lysosomes, which are unable to undergo fission and recycling in the absence of PI(3,5)P2. This process also leads to a blockage in autophagic flux, as autophagosomes can no longer efficiently fuse with functional lysosomes for degradation.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Lines: VCaP, DU145, PC3, LNCaP, and 22RV1 prostate cancer cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for PIKfyve Degradation

-

Cell Seeding: Plate cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-3000 nM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against PIKfyve, LC3A/B, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Cellular Vacuolization Assay

-

Cell Seeding: Plate cells (e.g., RFP-labeled DU145) in a multi-well imaging plate (e.g., 24-well).

-

Compound Treatment: Treat cells with a dose range of this compound for 24 hours.

-

Imaging: Capture images of the cells using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the degree of vacuolization by measuring the total area of vacuoles per cell or by visual scoring. The phenotype is characterized by the appearance of large, phase-bright intracellular vesicles.

Autophagic Flux Assay (LC3 Turnover)

-

Cell Seeding: Plate cells in 6-well plates.

-

Compound and Inhibitor Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) for the final 2-4 hours of the this compound treatment period.

-

Western Blotting: Perform Western blotting as described in section 5.2, probing for LC3A/B.

-

Analysis: Autophagic flux is determined by the difference in the amount of lipidated LC3 (LC3-II) between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A blockage of flux by this compound is indicated by an increase in LC3-II levels even without the lysosomal inhibitor, which is not further increased by the addition of the inhibitor.

Cell Proliferation Assay

-

Cell Seeding: Seed cells (e.g., VCaP) in a 96-well plate at a low density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 5-7 days).

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels, or an MTT assay.

-

Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Anti-Tumor Activity

The efficacy of this compound has also been demonstrated in vivo. In a patient-derived xenograft (PDX) model using LTL-331R human prostate cancer, intraperitoneal administration of this compound resulted in significant PIKfyve degradation in tumor tissues and suppressed tumor proliferation.[1][3]

| Model | Dosing Regimen | Outcome | Reference |

| LTL-331R PDX | 4-10 mg/kg, i.p., daily for 3 days | Potent PIKfyve degradation in tumor tissue | [5] |

| LTL-331R PDX | 15 mg/kg, i.p., 5 days on/2 days off | Significant suppression of tumor proliferation | [2][5] |

| Table 3: In Vivo Efficacy of this compound. |

Conclusion and Future Directions

This compound represents a significant advancement in the targeting of the lipid kinase PIKfyve. As a potent and selective degrader, it offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors. The profound induction of cytoplasmic vacuolization serves as a clear phenotypic marker of its on-target activity, directly linked to the disruption of endolysosomal function and autophagic flux. The data summarized herein provide a strong rationale for the continued investigation of this compound as a chemical tool to further explore PIKfyve biology and as a lead compound for the development of novel cancer therapeutics. Future studies should focus on elucidating the full spectrum of its off-target effects, optimizing its pharmacokinetic properties, and exploring its efficacy in a broader range of cancer models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researcher-resources.acs.org [researcher-resources.acs.org]

- 4. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Role of PIKfyve as a Therapeutic Target: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of PIKfyve. It consolidates foundational research on PIKfyve's function, signaling pathways, and its validation as a druggable target in various diseases.

Introduction to PIKfyve

PIKfyve, or phosphoinositide kinase with a FYVE-type zinc finger, is a crucial enzyme in cellular signaling.[1] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] This enzymatic activity is central to the regulation of endosomal and lysosomal homeostasis, intracellular trafficking, and autophagy.[1][3]

PIKfyve operates within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which work in concert to tightly regulate the levels of PtdIns(3,5)P2.[4][5] Given its integral role in fundamental cellular processes, dysregulation of PIKfyve activity has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and viral infections, making it a compelling therapeutic target.[3][6]

PIKfyve Signaling Pathway

The signaling cascade initiated by PIKfyve is pivotal for maintaining cellular homeostasis. The enzyme's activity is localized to the cytosolic leaflet of endosomes, a process mediated by its FYVE finger domain which directly binds to PtdIns(3)P.[7] Upon localization, PIKfyve catalyzes the formation of PtdIns(3,5)P2. This lipid messenger, in turn, influences a variety of downstream effectors to control endolysosomal trafficking and function.

Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype: the accumulation of large cytoplasmic vacuoles and swollen lysosomes.[6][8] This is attributed to impaired lysosomal fission and altered endosomal maturation.[6][9]

Below is a diagram illustrating the core PIKfyve signaling pathway and the consequences of its inhibition.

PIKfyve as a Therapeutic Target

The essential role of PIKfyve in cellular processes that are often hijacked or dysregulated in disease states underscores its potential as a therapeutic target.

-

Cancer: Many cancer cells exhibit a dependency on autophagy for survival and proliferation, particularly under metabolic stress.[9] By disrupting lysosome homeostasis and autophagic flux, PIKfyve inhibitors have shown potent anti-proliferative effects in various cancer models, including B-cell non-Hodgkin lymphoma and multiple myeloma.[3][10] The WX8-family of PIKfyve inhibitors, for instance, has demonstrated significant lethality in "autophagy-addicted" melanoma cells.[9] Furthermore, PIKfyve inhibition can upregulate the surface expression of MHC class I on tumor cells, thereby augmenting cancer immunotherapy.[11]

-

Neurodegenerative Diseases: While mutations leading to decreased PIKfyve activity are associated with neurodegenerative diseases, paradoxically, PIKfyve inhibitors are being explored as a treatment for conditions like amyotrophic lateral sclerosis (ALS).[4] The inhibitor YM201636 has been shown to improve the survival of motor neurons derived from iPSCs of ALS patients.[3] It is also reported to reduce the formation of tau aggregates, a key pathological feature of several neurodegenerative disorders.[3][4]

-

Infectious Diseases: Viruses such as Ebola, Marburg, and SARS-CoV-2 exploit the host's endosomal pathway for entry and replication.[1][3] PIKfyve inhibitors, like apilimod, can disrupt this pathway, thereby blocking viral entry and suppressing viral replication.[3] Apilimod has undergone clinical trials for the treatment of COVID-19.[6]

Quantitative Data on PIKfyve Inhibition

The development of small molecule inhibitors has been instrumental in validating PIKfyve as a therapeutic target. The following tables summarize key quantitative data for some of the most well-characterized PIKfyve inhibitors.

Table 1: Binding Constants (Kd) of the WX8-Family of PIKfyve Inhibitors [9]

| Compound | PIKfyve (nM) | PIP4K2C (nM) | MTOR (nM) |

| WX8 | 1 | 340 | 7200 |

| XBA | 16 | ~4800 | >100,000 |

| NDF | Not specified | >300x WX8 | >7000x WX8 |

Data presented as dissociation constants (Kd), where a lower value indicates higher affinity.

Table 2: IC50 Values of Reference PIKfyve Inhibitors [12]

| Compound | IC50 (nM) |

| YM-201636 | 23 |

| APY0201 | 1 |

| AG-183 | 3,800 |

IC50 values represent the concentration of an inhibitor required for 50% inhibition of PIKfyve's enzymatic activity.

Table 3: Effects of Heterozygous PIKfyve Knockout in Mice [13][14]

| Parameter | Wild-Type (WT/WT) | Heterozygous (WT/KO) |

| PIKfyve Protein Level | 100% | ~45-50% |

| In Vitro Enzymatic Activity | 100% | ~45-50% |

| PtdIns(3,5)P2 Level | 100% | ~60-65% |

| PtdIns5P Level | 100% | ~60-65% |

Experimental Protocols

The identification and characterization of PIKfyve inhibitors rely on a suite of robust assays. Below are detailed methodologies for key experiments.

PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the PIKfyve-mediated phosphorylation of its substrate.[15]

Materials:

-

Active PIKfyve enzyme

-

Lipid Kinase Buffer

-

Substrate: PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine)

-

Lipid Dilution Buffer

-

ATP Assay Solution

-

ADP-Glo™ Kinase Assay kit (Promega)

Protocol:

-

Thaw the Active PIKfyve, Lipid Kinase Buffer, Substrate, and Lipid Dilution Buffer on ice.

-

In a pre-cooled 96-well opaque plate, prepare the reaction mixture by adding the following components for an initial volume of 20 µL:

-

10 µL of diluted Active PIKfyve

-

5 µL of PI(3)P:PS substrate (sonicate for 1 minute before use)

-

5 µL of 1x Lipid Kinase Buffer

-

-

For the blank control, substitute the substrate with an equal volume of Lipid Dilution Buffer.

-

Initiate the kinase reaction by adding 5 µL of 250 µM ATP Assay Solution, bringing the final volume to 25 µL.

-

Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

-

Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent containing 10 mM MgCl2.

-

Shake the plate and incubate for 40 minutes at room temperature.

-

Add 50 µL of the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the corrected activity by subtracting the blank control values and determine the specific kinase activity.

Cell-Based Functional Assay for PIKfyve Inhibition

This assay measures the functional consequence of PIKfyve inhibition in a cellular context, such as the production of specific cytokines.[2]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640)

-

TLR agonists (e.g., lipopolysaccharide [LPS] and R848)

-

Test compounds (PIKfyve inhibitors)

-

ELISA kit for IL-12p70

Protocol:

-

Isolate human PBMCs from whole blood using standard density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a suitable density in the appropriate cell culture medium.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulate the cells with TLR agonists (e.g., LPS and R848) to induce the production of IL-12p70.

-

Incubate the cells for an appropriate time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-12p70 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent inhibition of IL-12p70 production by the test compounds.

Experimental Workflow for PIKfyve Inhibitor Discovery

The process of identifying and validating novel PIKfyve inhibitors typically follows a structured workflow, beginning with high-throughput screening and culminating in preclinical evaluation.

Conclusion

PIKfyve stands out as a pivotal enzyme with a well-defined role in fundamental cellular processes. Its involvement in the pathology of numerous diseases has firmly established it as a promising therapeutic target. The development of potent and specific small molecule inhibitors has not only facilitated a deeper understanding of PIKfyve's biological functions but has also paved the way for novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the exploration of PIKfyve-targeted therapies. Continued research in this area holds the potential to deliver innovative treatments for a range of challenging diseases.

References

- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 6. mdpi.com [mdpi.com]

- 7. PIKFYVE - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. The phosphoinositide kinase PIKfyve is vital in early embryonic development: preimplantation lethality of PIKfyve-/- embryos but normality of PIKfyve+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Phosphoinositide Kinase PIKfyve Is Vital in Early Embryonic Development: PREIMPLANTATION LETHALITY OF PIKfyve−/− EMBRYOS BUT NORMALITY OF PIKfyve+/− MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]

exploring the downstream signaling of PIKfyve degradation by PIK5-12d

An In-depth Technical Guide to the Downstream Signaling of PIKfyve Degradation by PIK5-12d

Executive Summary

The lipid kinase PIKfyve, a crucial regulator of endolysosomal trafficking and autophagy, has emerged as a significant therapeutic target in various diseases, including cancer. PIKfyve synthesizes the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), which are vital for maintaining the integrity and function of the endosome-lysosome system. Traditional small-molecule inhibitors of PIKfyve have shown promise but also limitations. A novel therapeutic strategy involves the targeted degradation of the PIKfyve protein using Proteolysis-Targeting Chimeras (PROTACs). This guide focuses on this compound, a first-in-class PIKfyve degrader, to provide a comprehensive overview of its mechanism and the downstream signaling consequences of PIKfyve ablation. We will explore the molecular cascade initiated by PIKfyve degradation, from the disruption of phosphoinositide metabolism to the profound effects on autophagy, lysosomal homeostasis, and cell viability, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to PIKfyve and the PROTAC Degrader this compound

PIKfyve: A Master Regulator of Endolysosomal Function

PIKfyve is a large, evolutionarily conserved lipid kinase characterized by a FYVE finger domain that binds to phosphatidylinositol 3-phosphate (PtdIns3P) on endosomal membranes.[1] As the sole enzyme responsible for synthesizing PtdIns(3,5)P₂, PIKfyve plays a central role in a multitude of cellular processes.[2] Its activity is tightly regulated by a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4/Sac3, which converts PtdIns(3,5)P₂ back to PtdIns3P.[3] This dynamic regulation ensures transient and localized production of PtdIns(3,5)P₂, which is critical for:

-

Endosome and Lysosome Homeostasis: PtdIns(3,5)P₂ is essential for regulating ion channels on lysosomal membranes, maintaining pH and ion homeostasis, and controlling membrane fission and tubulation events required for lysosome reformation.[3][4]

-

Membrane Trafficking: PIKfyve is involved in retrograde trafficking from endosomes to the trans-Golgi network (TGN) and endocytic recycling to the plasma membrane.[5]

-

Autophagy: The kinase is required for autophagic flux, specifically for the fusion of autophagosomes with lysosomes to form functional autolysosomes.[4]

Given its critical roles, dysfunction of PIKfyve is linked to several diseases, and its inhibition is being explored for cancer, neurodegenerative disorders, and viral infections.[3][6]

This compound: A First-in-Class PIKfyve Degrader

While small-molecule inhibitors like Apilimod and YM201636 block the catalytic activity of PIKfyve, this compound represents a different therapeutic modality.[3] this compound is a heterobifunctional PROTAC that leverages the cell's own ubiquitin-proteasome system to eliminate the entire PIKfyve protein.[7] It is composed of three parts: a "warhead" that binds to PIKfyve, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[8] This ternary complex formation leads to the ubiquitination of PIKfyve, marking it for degradation by the 26S proteasome.[9] This approach offers the potential for more potent and sustained pathway inhibition compared to traditional occupancy-based inhibitors.[10]

Mechanism of Action and Downstream Signaling Pathways

The degradation of PIKfyve by this compound initiates a cascade of downstream cellular events, primarily stemming from the depletion of its lipid products, PtdIns(3,5)P₂ and PtdIns5P.

This compound-Mediated Proteasomal Degradation

This compound induces the selective, VHL- and proteasome-dependent degradation of PIKfyve.[9] This mechanism is highly efficient, leading to rapid and profound depletion of the PIKfyve protein.[10]

Caption: Mechanism of this compound-induced PIKfyve degradation via the PROTAC pathway.

Disruption of Phosphoinositide Synthesis

The primary biochemical consequence of PIKfyve degradation is the cessation of PtdIns(3,5)P₂ and PtdIns5P synthesis from the precursor PtdIns3P.

Caption: PIKfyve-catalyzed synthesis of phosphoinositides and its blockade by this compound.

Core Downstream Signaling Consequences

The loss of PtdIns(3,5)P₂ triggers several key downstream events, culminating in distinct cellular phenotypes.

-

Lysosomal Dysfunction and Vacuolization: The most striking phenotype of PIKfyve inhibition or degradation is the formation of massive cytoplasmic vacuoles.[9] This is attributed to defects in lysosomal membrane fission and impaired ion homeostasis.[3] Recent studies suggest that PIKfyve inhibition leads to the accumulation of ammonium (NH₄⁺) within endosomes and lysosomes, causing osmotic swelling and vacuole enlargement.[4]

-

Autophagy Blockade: PIKfyve is essential for the maturation of autophagosomes into autolysosomes.[4] Its degradation blocks autophagic flux, leading to the accumulation of autophagosomes and key autophagy-related proteins, such as LC3A/B and p62/SQSTM1.[8] This indicates a failure in the final degradation step of the autophagy pathway.

-

TFEB Nuclear Translocation: PIKfyve activity is required for the mTORC1-dependent phosphorylation of Transcription Factor EB (TFEB) at serine 211, which keeps TFEB sequestered in the cytoplasm.[5][11] Upon PIKfyve degradation, TFEB is dephosphorylated, allowing it to translocate to the nucleus where it activates the expression of genes involved in lysosomal biogenesis and autophagy as a compensatory response.[5][12]

Caption: Key downstream signaling cascades affected by PIKfyve degradation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in several studies, particularly in prostate cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Inhibition by this compound

| Parameter | Cell Line | Value | Description | Citation |

|---|---|---|---|---|

| DC₅₀ | VCaP | 1.48 nM | Concentration for 50% maximal degradation of PIKfyve protein. | [8][9] |

| Dₘₐₓ | VCaP | 97.9% | Maximum percentage of PIKfyve degradation achieved. | [8][10] |

| t₁/₂ | VCaP | 1.5 h | Time to achieve 50% PIKfyve degradation at 100 nM. | [10] |

| IC₅₀ | VCaP | 522.3 nM | Concentration for 50% inhibition of cell proliferation (24h). |[8] |

Table 2: Effect of this compound on Downstream Signaling Markers

| Marker | Cell Lines | Effect | Description | Citation |

|---|---|---|---|---|

| PIKfyve | PC3, LNCaP, 22RV1 | Decrease | Effective reduction in PIKfyve protein levels. | [8] |

| LC3A/B | PC3, LNCaP, 22RV1 | Increase | Accumulation due to blocked autophagic flux. | [8] |

| p62 | PC3, LNCaP, 22RV1 | Increase | Accumulation of autophagy substrate due to blocked degradation. |[8] |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Dosing Regimen | Result | Citation |

|---|---|---|---|

| LTL-331R Prostate Cancer PDX | 15 mg/kg, i.p., 5 days on/2 off | Significant suppression of tumor proliferation. | [8] |

| LTL-331R Prostate Cancer PDX | 4-10 mg/kg, i.p., once daily | Depletion of PIKfyve protein and increased LC3A/B in tumor tissues. |[8] |

Key Experimental Protocols

The following are detailed methodologies for experiments central to characterizing the effects of this compound.

Western Blotting for Protein Degradation and Autophagy Markers

-

Objective: To quantify the levels of PIKfyve, LC3A/B, and p62 following treatment with this compound.

-

Procedure:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, PC3) and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 1 nM to 3000 nM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PIKfyve, LC3A/B, p62, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is used to quantify band intensity relative to the loading control.

-

Immunofluorescence for Cytoplasmic Vacuolization

-

Objective: To visualize the formation of cytoplasmic vacuoles induced by this compound.

-

Procedure:

-

Cell Culture: Grow cells (e.g., DU145) on glass coverslips.

-

Treatment: Treat cells with this compound (e.g., 0-3000 nM) for 24 hours.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Staining: Stain with a marker for endosomes/lysosomes (e.g., anti-LAMP1 antibody) followed by a fluorescently-labeled secondary antibody. DAPI can be used to counterstain nuclei. For general morphology, Phalloidin (for F-actin) can be used.

-

Imaging: Mount coverslips and acquire images using a confocal or fluorescence microscope. The presence and size of phase-lucent vacuoles are assessed.

-

Cell Proliferation Assay

-

Objective: To determine the IC₅₀ of this compound on cancer cell growth.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a determined density.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound.

-

Incubation: Incubate for a defined period (e.g., 24 to 72 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. Measure luminescence or absorbance according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

-

Experimental Workflow Visualization

Caption: Workflow for in vitro and in vivo evaluation of the PIKfyve degrader this compound.

Conclusion

The targeted degradation of PIKfyve by the PROTAC this compound provides a powerful tool to dissect the kinase's function and offers a promising therapeutic avenue. By inducing the rapid and sustained elimination of PIKfyve, this compound triggers a profound disruption of the endolysosomal system. The key downstream consequences—massive cytoplasmic vacuolization, a complete blockade of autophagic flux, and the compensatory activation of TFEB—collectively contribute to potent anti-proliferative effects in cancer models.[7][9] This in-depth guide illustrates that the downstream signaling of PIKfyve degradation is a multi-faceted process, highlighting the kinase's central role in cellular homeostasis. Further exploration of PIKfyve degraders will be invaluable for both basic research and the development of novel therapeutics for a range of human diseases.

References

- 1. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 4. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.unibocconi.it [library.unibocconi.it]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ashpublications.org [ashpublications.org]

A Technical Guide to PIK5-12d: A First-in-Class PIKfyve Degrader for Blocking Autophagic Flux

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PIK5-12d, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the lipid kinase PIKfyve. By effectively depleting cellular PIKfyve, this compound serves as a powerful tool to investigate cellular processes regulated by this kinase and as a potential therapeutic agent, particularly in oncology. This document details the mechanism of action of this compound, its specific function in blocking the autophagic flux, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction to this compound and its Target, PIKfyve

This compound is a first-in-class PROTAC that selectively targets the lipid kinase PIKfyve for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand for PIKfyve (based on the inhibitor Apilimod), a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]

The primary target, PIKfyve, is a crucial enzyme in endomembrane homeostasis. It phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1] This lipid product is essential for regulating endosomal trafficking, lysosome function, and the terminal stages of autophagy.[1][5] Inhibition or degradation of PIKfyve leads to profound cellular effects, including the formation of large cytoplasmic vacuoles and a halt in the autophagic process.[1][6] These effects underpin its investigation as a target in diseases like cancer, where cells may rely on autophagy for survival.[7][8]

Mechanism of Action of this compound

As a PROTAC, this compound does not inhibit PIKfyve's enzymatic activity directly but rather hijacks the cell's own ubiquitin-proteasome system to destroy the entire protein. This mechanism offers a catalytic mode of action and can eliminate both the enzymatic and non-enzymatic scaffolding functions of the target protein.[1][9]

The process unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to PIKfyve and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase tags PIKfyve with a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated PIKfyve is recognized and degraded by the 26S proteasome.[1][2]

-

Recycling: this compound is then released and can catalyze further rounds of PIKfyve degradation.

This degradation is rapid and potent, leading to a sustained loss of the PIKfyve protein.[1] Studies have confirmed that the degradation is dependent on both the proteasome and VHL, as pretreatment with a proteasome inhibitor (bortezomib) or competitive displacement with a VHL ligand completely rescues PIKfyve levels.[1][6]

Caption: Mechanism of this compound-mediated PIKfyve degradation.

This compound's Role in Blocking Autophagic Flux

Autophagy is a dynamic cellular recycling process involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. "Autophagic flux" refers to the entire process, measuring the rate of degradation through this pathway.[10][11]

PIKfyve is indispensable for the late stages of autophagy.[5][12] Its product, PI(3,5)P2, is critical for the maturation of autophagosomes and their fusion with lysosomes.[13] It is also required for the subsequent reformation of functional lysosomes from the autolysosome hybrid organelle.[12][14]

By inducing the degradation of PIKfyve, this compound effectively blocks autophagic flux at this terminal stage.[1][3] This blockage leads to the accumulation of autophagosomes that cannot be cleared. The key observable consequences are:

-

Accumulation of Autophagy Markers: A significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1][3] LC3-II is incorporated into the autophagosome membrane, while p62 is a cargo receptor that is normally degraded along with the cargo. Their accumulation is a hallmark of a late-stage autophagy block.[1]

-

Massive Cytoplasmic Vacuolization: The most striking phenotype of PIKfyve depletion is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][6][15] This is attributed to a failure in lysosomal fission and homeostasis.[14][16]

Caption: this compound blocks autophagic flux by degrading PIKfyve.

Quantitative Data

The efficacy of this compound has been quantified in several studies, primarily in prostate cancer cell lines.

Table 1: In Vitro Potency and Efficacy of this compound

| Metric | Value | Cell Line | Notes | Reference |

|---|---|---|---|---|

| DC50 (Degradation) | 1.48 nM | VCaP (prostate cancer) | Concentration for 50% degradation after 24h. | [1][3][6] |

| Dmax (Degradation) | 97.7% - 97.9% | VCaP (prostate cancer) | Maximum PIKfyve degradation observed. | [1][4][6] |

| t1/2 (Degradation) | ~1.5 hours | VCaP (prostate cancer) | Time to 50% degradation at 100 nM. | [1] |

| IC50 (Proliferation) | 522.3 nM | VCaP (prostate cancer) | 50% inhibitory concentration after 24h treatment. |[3][6] |

Table 2: In Vivo Efficacy of this compound

| Dosage | Administration | Duration | Animal Model | Outcome | Reference |

|---|---|---|---|---|---|

| 4-10 mg/kg | i.p., daily | 3-4 days | Mice with LTL-331R prostate cancer PDX | Depleted PIKfyve protein; induced tumor cell death. | [1][3] |

| 15 mg/kg | i.p., 5 days on/2 off | 17 days | Mice with LTL-331R prostate cancer PDX | Significantly suppressed tumor proliferation. |[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Protocol for Measuring Autophagic Flux via Western Blot

This protocol assesses the accumulation of LC3-II and p62 to measure the block in autophagic flux.

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., PC3, LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Control Groups: Include an untreated control (DMSO) and a positive control for autophagy blockage, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), added for the final 2-4 hours of the experiment. The comparison of LC3-II levels in the presence and absence of a lysosomal inhibitor allows for a true measure of flux.[17]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-LC3A/B, anti-p62/SQSTM1, anti-PIKfyve, and anti-GAPDH (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities using software like ImageJ. A significant increase in the ratio of LC3-II to LC3-I (or LC3-II to GAPDH) and an increase in p62 levels in this compound-treated cells indicate a blockage of autophagic flux.[1]

Protocol for Visualizing Cytoplasmic Vacuolization

This protocol uses fluorescence microscopy to observe the characteristic vacuole formation induced by this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., DU145-RFP) on glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 50-70% confluency.

-

Treat cells with DMSO (vehicle control) or this compound (e.g., 300 nM) for 24 hours.[1]

-

-

Live Cell Imaging (Optional but Recommended):

-

If available, use a live-cell imaging system to observe vacuole formation over time. Add a lysosomal dye like LysoTracker Red (75 nM) for 2 hours before imaging to visualize acidic compartments.[18]

-

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

(Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI to stain nuclei.

-

-

Microscopy and Analysis:

-

Image cells using a fluorescence or confocal microscope.

-

Observe the formation of large, phase-lucent vacuoles in the cytoplasm of this compound-treated cells. If using fluorescently labeled cells (like DU145-RFP), vacuoles will appear as dark, non-fluorescent areas within the red cytoplasm.[1]

-

Quantify the vacuole area per cell using imaging software.

-

Conclusion

This compound is a potent and highly selective first-in-class degrader of the lipid kinase PIKfyve.[4][19] Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, results in the efficient and sustained depletion of PIKfyve protein.[1][2] This degradation disrupts critical endolysosomal processes, leading to a definitive blockage of autophagic flux at the terminal autophagosome-lysosome fusion and lysosome reformation stages.[1][12] The resulting accumulation of autophagosomes and massive cytoplasmic vacuolization are key cellular phenotypes.[3][6] With demonstrated efficacy both in vitro and in vivo, this compound stands as an invaluable chemical tool for dissecting the roles of PIKfyve and a promising candidate for therapeutic strategies targeting autophagy-dependent cancers.[1][9]

References

- 1. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIKfyve inhibition in myeloma disrupts autophagy and the lysosome, increasing MHC expression and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 18. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - Immunomart [immunomart.com]

Initial Studies and Discovery of PIK5-12d: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Following a comprehensive search of publicly available scientific literature and databases, no specific molecule designated as "PIK5-12d" could be identified. This suggests that "this compound" may be a compound that has not yet been disclosed in published research, is an internal designation within a private organization, or is referred to by a different public identifier.

The nomenclature "PIK" often alludes to the Phosphoinositide 3-kinase (PI3K) family of enzymes, a critical group of lipid kinases involved in a multitude of cellular processes including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K signaling pathway is frequently dysregulated in various diseases, most notably in cancer, making its components highly attractive targets for therapeutic intervention.

Given the likely association with PI3K, this technical guide will proceed by presenting a generalized framework for the initial studies and discovery of a hypothetical novel PI3K inhibitor, which we will refer to as a "PI3K-alpha selective inhibitor" for illustrative purposes. This will encompass the typical data, experimental protocols, and logical workflows involved in the early-stage discovery of such a compound, adhering to the specified content and formatting requirements.

Hypothetical Discovery Workflow for a Novel PI3K-alpha Inhibitor

The discovery of a novel kinase inhibitor typically follows a structured progression from initial screening to lead optimization.

Figure 1: A generalized workflow for the discovery of a novel kinase inhibitor.

Core Signaling Pathway: PI3K/AKT/mTOR

A novel PI3K inhibitor would be designed to modulate the PI3K/AKT/mTOR signaling cascade. The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn modulates a variety of cellular processes.

Figure 2: The canonical PI3K/AKT/mTOR signaling pathway and the point of intervention.

Quantitative Data Summary

The initial characterization of a novel PI3K inhibitor would involve a series of biochemical and cellular assays to determine its potency, selectivity, and preliminary pharmaceutical properties.

Table 1: Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | Endpoint | Hypothetical IC50 (nM) |

| Biochemical | PI3Kα | ATP-Glo™ Kinase Assay | 1.5 |

| Biochemical | PI3Kβ | ATP-Glo™ Kinase Assay | 250 |

| Biochemical | PI3Kδ | ATP-Glo™ Kinase Assay | 800 |

| Biochemical | PI3Kγ | ATP-Glo™ Kinase Assay | 1200 |

| Cellular | MCF-7 (PIK3CA mutant) | CellTiter-Glo® | 15 |

| Cellular | T47D (PIK3CA mutant) | CellTiter-Glo® | 22 |

| Cellular | MDA-MB-231 (WT) | CellTiter-Glo® | >1000 |

Table 2: Preliminary ADME Properties

| Parameter | Assay | Result |

| Aqueous Solubility | Nephelometry | 150 µM at pH 7.4 |

| Microsomal Stability | Human Liver Microsomes | t½ = 45 min |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | 98.5% |

| Caco-2 Permeability | Caco-2 monolayer assay | Papp (A→B) = 5 x 10⁻⁶ cm/s |

Experimental Protocols

Biochemical Kinase Assay (ATP-Glo™)

-

Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, assay buffer (HEPES, MgCl₂, Brij-35), and ATP-Glo™ reagent.

-

Procedure: a. A 10 mM stock solution of the test compound is prepared in DMSO and serially diluted. b. The kinase reaction is initiated by adding the PI3K enzyme to a mixture of the compound, PIP2, and ATP in a 384-well plate. c. The reaction is incubated for 60 minutes at room temperature. d. The ATP-Glo™ reagent is added to terminate the kinase reaction and measure the remaining ATP via a luciferase-based luminescence signal. e. Luminescence is read on a plate reader, and data is normalized to controls to calculate percent inhibition. f. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The test compound is serially diluted and added to the cells. c. Plates are incubated for 72 hours. d. CellTiter-Glo® reagent is added to each well, and plates are shaken for 2 minutes to induce cell lysis. e. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader. f. IC50 values are calculated from the dose-response curves.

While the specific entity "this compound" remains unidentified in public records, the principles and methodologies outlined above represent a standard approach to the initial investigation and discovery of a novel kinase inhibitor, particularly one targeting the PI3K pathway. The combination of rigorous biochemical and cellular assays, coupled with early assessment of ADME properties, forms the foundation for advancing a promising compound into further preclinical and clinical development. Should information on "this compound" become available, a similar framework would be essential for its scientific evaluation.

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of PIK5-12d in VCaP Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of PIK5-12d, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve, with the VCaP human prostate cancer cell line.

Introduction

This compound is a potent and selective degrader of PIKfyve, a key enzyme involved in endomembrane homeostasis, endosomal trafficking, and autophagy.[1][2] By hijacking the ubiquitin-proteasome system, this compound targets PIKfyve for degradation, leading to a prolonged suppression of its downstream signaling pathways.[1] In VCaP prostate cancer cells, degradation of PIKfyve by this compound results in massive cytoplasmic vacuolization, blockage of autophagic flux, and potent inhibition of cell proliferation.[1][2][3] These protocols outline the necessary steps for culturing VCaP cells and evaluating the efficacy and mechanism of action of this compound in vitro.

Data Summary

The following table summarizes the quantitative data on the in vitro activity of this compound in VCaP cells.

| Parameter | Value | Cell Line | Treatment Duration | Description |

| DC50 | 1.48 nM | VCaP | 24 hours | The concentration of this compound required to degrade 50% of PIKfyve protein.[1][3] |